molecular formula C14H16N2 B3142403 n~4~',n~4~'-Dimethyl[1,1'-biphenyl]-2,4'-diamine CAS No. 503536-70-7

n~4~',n~4~'-Dimethyl[1,1'-biphenyl]-2,4'-diamine

Cat. No. B3142403
CAS RN: 503536-70-7
M. Wt: 212.29 g/mol
InChI Key: SEHUXZAVJUWQET-UHFFFAOYSA-N
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Description

The compound “n~4~‘,n~4~’-Dimethyl[1,1’-biphenyl]-2,4’-diamine” is also known as 4,4’-Dimethylbiphenyl . It has a molecular formula of C14H14 and a molecular weight of 182.2610 . It is used in the preparation of biphenyl-4,4’-dicarboxylic acid, which acts as a monomer utilized in the synthesis of linear long chain polymer through polycondensation reaction .


Molecular Structure Analysis

The molecular structure of 4,4’-Dimethylbiphenyl consists of two phenyl rings connected by a single bond, with each phenyl ring having a methyl group attached to it . The InChIKey of the compound is RZTDESRVPFKCBH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4,4’-Dimethylbiphenyl has a melting point of 118-120 °C and a boiling point of 295 °C . It is insoluble in water . The compound is a crystalline powder and its color ranges from white to light yellow .

Safety and Hazards

The safety data sheet for 4,4’-Dimethylbiphenyl suggests avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols . It is recommended to use non-sparking tools and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

2-[4-(dimethylamino)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-16(2)12-9-7-11(8-10-12)13-5-3-4-6-14(13)15/h3-10H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHUXZAVJUWQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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